(3-Bromopyridin-2-YL)glycine is an organic compound derived from the amino acid glycine and the brominated pyridine derivative. This compound features a pyridine ring substituted at the 3-position with a bromine atom and is classified as an α-amino acid. It has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical processes, primarily involving reactions with brominated pyridines. It is classified under the category of heterocyclic compounds due to the presence of the nitrogen-containing pyridine ring. Its molecular formula is , with a molecular weight of approximately 205.03 g/mol.
The synthesis of (3-Bromopyridin-2-YL)glycine can be achieved through several methods:
Each method requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The structure of (3-Bromopyridin-2-YL)glycine features a pyridine ring with a bromine atom at the 3-position and a carboxymethyl group (-CH2COOH) attached to the nitrogen atom of glycine. The following data summarizes its molecular structure:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 205.03 g/mol |
CAS Number | [Insert CAS Number] |
Melting Point | [Insert Melting Point] |
Boiling Point | [Insert Boiling Point] |
The compound exhibits typical characteristics of α-amino acids, including chirality around the carbon atom adjacent to the carboxyl group.
(3-Bromopyridin-2-YL)glycine can participate in various chemical reactions:
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) for peptide formation.
The mechanism of action for (3-Bromopyridin-2-YL)glycine primarily revolves around its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic structure. The presence of the bromine substituent may influence its binding affinity and selectivity towards specific receptors or enzymes, making it an interesting candidate for drug development.
Experimental data suggest that modifications at the pyridine ring can significantly affect its pharmacological properties, including potency and specificity towards target proteins.
(3-Bromopyridin-2-YL)glycine exhibits several notable physical and chemical properties:
These properties are significant when considering its applications in biological systems and material sciences.
(3-Bromopyridin-2-YL)glycine has several potential applications in scientific research:
Research continues into expanding its applications across various fields, highlighting its versatility as a synthetic intermediate and biological probe.
Achieving C-3 bromination on pyridine scaffolds is critical for synthesizing (3-bromopyridin-2-yl)glycine. Pyridine’s inherent electron deficiency complicates electrophilic substitution, necessitating specialized approaches. Concentrated sulfuric acid (95%) enables electrophilic bromination at 135°C by generating pyridinium salts that enhance C-3 electrophilicity. This method yields 75% 3-bromopyridine at a 3.7:1 Br₂:pyridine ratio but requires stringent temperature control to minimize di- and tribromination [8]. Alternatively, N-bromosuccinimide (NBS) in nonpolar solvents (e.g., CCl₄) facilitates radical bromination at benzylic sites, though its application to pyridine C–H bonds demands electronic modulation. 3-Methylpyridine undergoes NBS bromination at the methyl group due to the electron-withdrawing pyridinyl nitrogen deactivating proximal positions, limiting direct ring bromination [9].
Table 1: Bromination Methods for Pyridine Derivatives
Substrate | Reagent/Conditions | Product | Yield (%) | Key Insight |
---|---|---|---|---|
Pyridine | Br₂, 95% H₂SO₄, 135°C, 8h | 3-Bromopyridine | 75 | High regioselectivity via pyridinium intermediate |
3-Methylpyridine | NBS, CCl₄, AIBN, reflux | 3-(Bromomethyl)pyridine | 40–60 | Radical stabilization at benzylic position |
2,5-Dimethylpyridine | NBS, CCl₄, 80°C | 5-Methyl-2-(bromomethyl)pyridine | >70 | Bromination favors methyl distal to nitrogen |
Recent advances focus on pyridine N-oxide intermediates, which enhance C-4 electrophilicity. Though not directly applicable to C-3 bromination, this strategy highlights how electronic tuning enables position-selective halogenation. Future directions include transition metal-catalyzed C–H activation for improved C-3 selectivity [4] [9].
Glycine coupling to 3-bromo-2-halopyridines leverages the ortho-halo group’s activation toward nucleophilic displacement. The reaction proceeds through an addition-elimination mechanism, where glycine’s deprotonated amine attacks the electron-deficient C-2 carbon, displacing bromide. Key parameters include:
Table 2: Glycine Conjugation Reaction Optimization
Electrophile | Glycine Equivalent | Conditions | Product Yield (%) | Limitations |
---|---|---|---|---|
2,3-Dibromopyridine | Glycine methyl ester | K₂CO₃, DMF, 80°C, 12h | 60–65 | Competing C-3 substitution |
3-Bromo-2-fluoropyridine | Glycine | NaHCO₃, H₂O/EtOH, 25°C, 6h | >90 | Fluoride leaving group enhances reactivity |
Methyl N-(6-bromopyridin-3-yl)acetate | Glycine ethyl ester | DCC, DMAP, CH₂Cl₂, 0°C→25°C, 24h | 85 | Requires deprotection step |
Steric hindrance from C-3 substituents slows conjugation, necessitating electron-withdrawing groups (e.g., bromo) to maintain ring activation [7].
Phase transfer catalysts (PTCs) enable glycine coupling in biphasic systems by shuttling anions across interfaces. Tetrabutylammonium bromide (TBAB) facilitates nucleophilic aromatic substitution by transferring glycinate ions into organic phases (e.g., toluene or CH₂Cl₂), accelerating reactions 3–5 fold. For example, 2,3-dibromopyridine reacts with glycine ethyl ester under TBAB catalysis (5 mol%) in NaOH/toluene, achieving 92% conversion in 2 hours versus ≤30% without PTC [3]. Crown ethers (e.g., 18-crown-6) complex potassium glycinate, enhancing solubility in aprotic solvents. However, cost and toxicity limit scalability.
Table 3: PTC Efficacy in Glycine-Pyridine Coupling
Catalyst | Solvent System | Temperature (°C) | Rate Enhancement | Byproduct Formation |
---|---|---|---|---|
None | H₂O/DMSO | 80 | 1× | <5% hydrolysis |
TBAB (5 mol%) | NaOH(aq)/Toluene | 50 | 4.8× | ≤2% dialkylation |
18-Crown-6 (3 mol%) | K₂CO₃(aq)/CH₃CN | 60 | 3.2× | <8% glycine decomposition |
Aliquat 336® | KOH(aq)/Chloroform | 40 | 5.5× | 3% dehalogenation |
Challenges include emulsion formation with hydrophilic glycine derivatives and catalyst degradation at elevated temperatures. PTC recycling remains problematic due to organic phase entrapment [3].
Direct amination employs 3-bromo-2-fluoropyridine or 2,3-dibromopyridine for single-step glycine coupling. Fluorine’s superior leaving group ability enables 90% yields under mild conditions but faces reagent cost barriers [7]. Multi-step routes involve:
3-Bromopyridine → 3-bromo-2-iodopyridine (LDA, I₂) → Pd-catalyzed coupling with *N*-Boc-glycine → TFA deprotection
Yields drop to 40–50% due to iodination inefficiency. Direct methods are preferable for industrial-scale synthesis, while multi-step routes suit analogs with sensitive functionalities [7].
Solvent polarity critically influences glycine conjugation rates and stereochemistry. Polar aprotic solvents (DMF, DMSO) stabilize anionic transition states, accelerating substitution 10-fold versus protic media:
(3-Bromopyridin-2-yl)glycine + (R)-1-phenylethyl bromide → (R)-diastereomer (dr 7:1) in THF at −20°C
Table 4: Solvent Effects on Glycine Conjugation Kinetics
Solvent | Dielectric Constant (ε) | Reaction Rate k (s−1) | Glycine Conjugate Yield (%) | Byproducts |
---|---|---|---|---|
DMF | 36.7 | 1.2 × 10−3 | 92 | <3% Dehalogenation |
DMSO | 46.7 | 1.8 × 10−3 | 95 | <5% Oxidation |
Ethanol | 24.3 | 2.1 × 10−4 | 75 | 15% Ester hydrolysis |
Water | 80.1 | 4.0 × 10−4 | 85* | 10% Diazotization |
*With 0.2M CTAB surfactant
Future work should explore biorenewable solvents (e.g., 2-MeTHF) and continuous-flow systems to enhance stereocontrol [3] [7].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3